Lipophilicity Advantage: logP Increase of ~1.14 Units vs. Des-Methyl [4-(3-Fluoropropoxy)phenyl]methanol
(4-(3-Fluoropropoxy)-2-methylphenyl)methanol exhibits a calculated logP of 3.061, compared with 1.917 for the des-methyl analog [4-(3-fluoropropoxy)phenyl]methanol (CAS 449778-58-9), representing a logP increase of approximately 1.14 units [1]. This difference, arising solely from the presence of the ortho-methyl group, translates to a roughly 13-fold increase in octanol/water partition coefficient. For context, a related compound 4-[4-(3-fluoropropoxy)-2,5-dimethylbenzyl]morpholine (AMB2441887) shows a logP of 3.614, confirming that o-methyl substitution consistently elevates lipophilicity in this chemotype .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.061 (calculated, ZINC) |
| Comparator Or Baseline | [4-(3-fluoropropoxy)phenyl]methanol, logP = 1.917 (calculated, Leyan vendor data) |
| Quantified Difference | ΔlogP = +1.14 (~13-fold partition coefficient increase) |
| Conditions | In silico prediction; target value from ZINC15; comparator value from leyan.com computed property |
Why This Matters
A logP difference of >1 unit fundamentally alters the partitioning behavior of the molecule between aqueous and organic phases, directly impacting extraction efficiency, chromatographic retention, membrane permeability, and in vivo distribution — making the 2-methylated compound functionally non-interchangeable with the des-methyl analog in any application where lipophilicity is critical.
- [1] ZINC Database. ZINC2086904049 – (4-(3-Fluoropropoxy)-2-methylphenyl)methanol. Calculated logP: 3.061. Accessed via https://zinc.docking.org/substances/ZINC002086904049/ View Source
